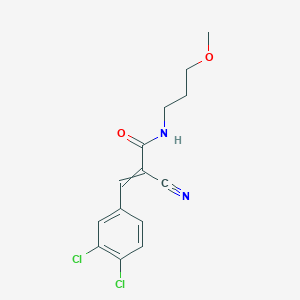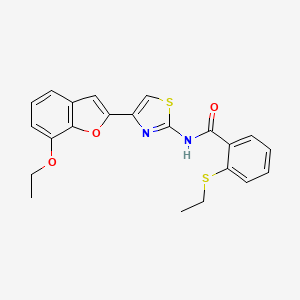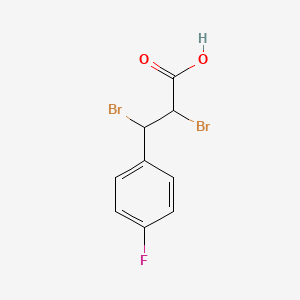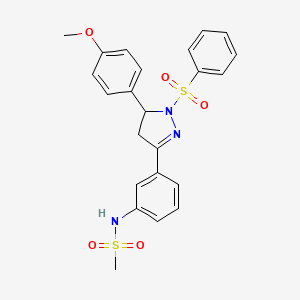
2-cyano-3-(3,4-dichlorophenyl)-N-(3-methoxypropyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyano-3-(3,4-dichlorophenyl)-N-(3-methoxypropyl)prop-2-enamide is an organic compound that belongs to the class of nitriles This compound is characterized by the presence of a cyano group (–CN) and a dichlorophenyl group attached to a prop-2-enamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(3,4-dichlorophenyl)-N-(3-methoxypropyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzaldehyde, which is reacted with malononitrile in the presence of a base such as sodium ethoxide to form 2-cyano-3-(3,4-dichlorophenyl)acrylonitrile.
Amidation: The intermediate product is then subjected to amidation with 3-methoxypropylamine under controlled conditions to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
2-cyano-3-(3,4-dichlorophenyl)-N-(3-methoxypropyl)prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group or the dichlorophenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
2-cyano-3-(3,4-dichlorophenyl)-N-(3-methoxypropyl)prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-cyano-3-(3,4-dichlorophenyl)-N-(3-methoxypropyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group and the dichlorophenyl ring are key functional groups that contribute to its activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects.
類似化合物との比較
Similar Compounds
- 2-cyano-3-(4-chlorophenyl)-N-(3-methoxypropyl)prop-2-enamide
- 2-cyano-3-(3,4-difluorophenyl)-N-(3-methoxypropyl)prop-2-enamide
- 2-cyano-3-(3,4-dimethylphenyl)-N-(3-methoxypropyl)prop-2-enamide
Uniqueness
2-cyano-3-(3,4-dichlorophenyl)-N-(3-methoxypropyl)prop-2-enamide is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
特性
IUPAC Name |
2-cyano-3-(3,4-dichlorophenyl)-N-(3-methoxypropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O2/c1-20-6-2-5-18-14(19)11(9-17)7-10-3-4-12(15)13(16)8-10/h3-4,7-8H,2,5-6H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMMAZRWXNSVFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=CC1=CC(=C(C=C1)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-fluoro-1-[(3-fluorophenyl)methyl]-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one](/img/structure/B2476796.png)

![4-methyl-2-(1H-pyrrol-1-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2476799.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide](/img/structure/B2476800.png)
![Methyl 2-{[2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}acetate](/img/structure/B2476801.png)


![7-bromo-2-(4-fluorophenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2476805.png)

![N-(4-methanesulfonylphenyl)-1-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperidine-4-carboxamide](/img/structure/B2476809.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(2,3-dimethylphenyl)(methyl)amino]acetamide](/img/structure/B2476811.png)
